molecular formula C22H26F3N3O3 B11239479 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11239479
M. Wt: 437.5 g/mol
InChI Key: UTGJHXQUOZZEKZ-UHFFFAOYSA-N
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Description

2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a combination of azepane, methoxy, oxo, dihydropyridine, and trifluoromethyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple steps, starting with the preparation of the azepane derivative. The key steps include:

    Formation of the Azepane Derivative: This involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the azepane ring.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Dihydropyridine Ring: This step involves the condensation of an aldehyde with an amine and a β-keto ester under reflux conditions.

    Coupling with Trifluoromethyl Phenyl Acetamide: The final step involves the coupling of the dihydropyridine derivative with trifluoromethyl phenyl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to larger volumes.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(PIPERIDIN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
  • **2-{2-[(MORPHOLIN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures

Properties

Molecular Formula

C22H26F3N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H26F3N3O3/c1-31-20-14-28(18(12-19(20)29)13-27-9-4-2-3-5-10-27)15-21(30)26-17-8-6-7-16(11-17)22(23,24)25/h6-8,11-12,14H,2-5,9-10,13,15H2,1H3,(H,26,30)

InChI Key

UTGJHXQUOZZEKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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